molecular formula C7H13NO3 B13958679 2,5-Dimethoxypyrrolidine-1-carbaldehyde

2,5-Dimethoxypyrrolidine-1-carbaldehyde

Cat. No.: B13958679
M. Wt: 159.18 g/mol
InChI Key: CVQPJFJIPITXJU-UHFFFAOYSA-N
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Description

2,5-Dimethoxypyrrolidine-1-carbaldehyde is an organic compound with the molecular formula C7H13NO3. It is a derivative of pyrrolidine, featuring two methoxy groups at the 2 and 5 positions and an aldehyde group at the 1 position. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethoxypyrrolidine-1-carbaldehyde typically involves the reaction of pyrrolidine with methoxy-substituted reagents under controlled conditions. One common method includes the use of 2,5-dimethoxybenzaldehyde as a starting material, which undergoes a series of reactions including reduction and cyclization to form the desired pyrrolidine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. Catalysts and solvents are often employed to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxypyrrolidine-1-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the methoxy groups.

Major Products Formed

    Oxidation: 2,5-Dimethoxypyrrolidine-1-carboxylic acid.

    Reduction: 2,5-Dimethoxypyrrolidine-1-methanol.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Dimethoxypyrrolidine-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dimethoxypyrrolidine-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy groups may also influence the compound’s binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethoxypyrrolidine-1-carboxylic acid
  • 2,5-Dimethoxypyrrolidine-1-methanol
  • 2,5-Dimethoxypyrrolidine

Uniqueness

2,5-Dimethoxypyrrolidine-1-carbaldehyde is unique due to the presence of both methoxy and aldehyde functional groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for synthetic chemistry and various research applications.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

2,5-dimethoxypyrrolidine-1-carbaldehyde

InChI

InChI=1S/C7H13NO3/c1-10-6-3-4-7(11-2)8(6)5-9/h5-7H,3-4H2,1-2H3

InChI Key

CVQPJFJIPITXJU-UHFFFAOYSA-N

Canonical SMILES

COC1CCC(N1C=O)OC

Origin of Product

United States

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